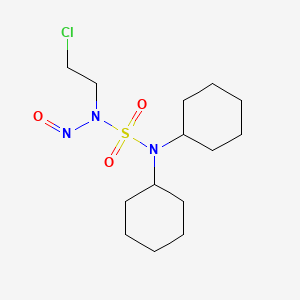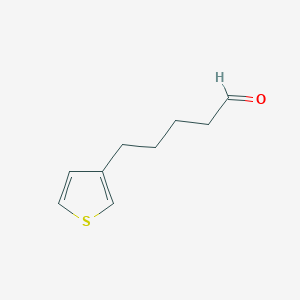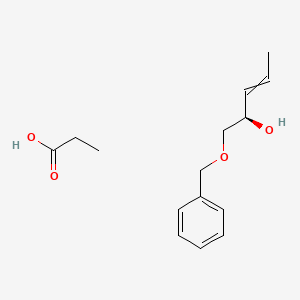
Tetrakis(3-methylphenyl) imidodiphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(3-methylphenyl) imidodiphosphate is a chemical compound that belongs to the class of imidodiphosphates. These compounds are known for their unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The compound consists of an imidodiphosphate core with four 3-methylphenyl groups attached to it, which imparts specific chemical and physical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(3-methylphenyl) imidodiphosphate typically involves the reaction of hexachlorobisphosphazonium salts with 3-methylphenyl groups under controlled conditions. The process includes consecutive chloride substitutions, which lead to the formation of the imidodiphosphate structure . The reaction conditions often require the use of solvents such as acetonitrile and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(3-methylphenyl) imidodiphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The 3-methylphenyl groups can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized imidodiphosphate derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Tetrakis(3-methylphenyl) imidodiphosphate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Tetrakis(3-methylphenyl) imidodiphosphate involves its interaction with specific molecular targets. The compound can act as a catalyst, facilitating various chemical reactions by providing an active site for substrate binding and transformation . In biological systems, it may interact with enzymes or other proteins, altering their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(4-sulfonatophenyl)porphyrin: Known for its use in photodynamic therapy and as a photosensitizer.
Tetrakis(triphenylphosphine)palladium(0): Widely used in catalysis, particularly in cross-coupling reactions.
Uniqueness
Unlike other similar compounds, it offers a combination of catalytic activity and potential biological interactions, making it a versatile compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
160947-21-7 |
|---|---|
Molekularformel |
C28H29NO6P2 |
Molekulargewicht |
537.5 g/mol |
IUPAC-Name |
1-[[bis(3-methylphenoxy)phosphorylamino]-(3-methylphenoxy)phosphoryl]oxy-3-methylbenzene |
InChI |
InChI=1S/C28H29NO6P2/c1-21-9-5-13-25(17-21)32-36(30,33-26-14-6-10-22(2)18-26)29-37(31,34-27-15-7-11-23(3)19-27)35-28-16-8-12-24(4)20-28/h5-20H,1-4H3,(H,29,30,31) |
InChI-Schlüssel |
WBHXTISUFUKBGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OP(=O)(NP(=O)(OC2=CC=CC(=C2)C)OC3=CC=CC(=C3)C)OC4=CC=CC(=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene](/img/structure/B15164313.png)
![Bis[bis(2-chloroethyl)amino]phosphinic Acid](/img/structure/B15164329.png)
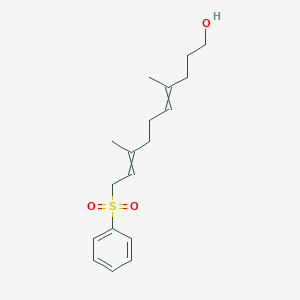
![1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]-](/img/structure/B15164347.png)
![2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol](/img/structure/B15164351.png)
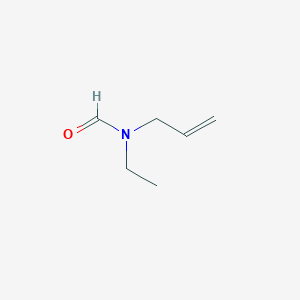

![2-Cyclohexen-1-ol, 4-[(phenylmethoxy)methyl]-, (1R,4S)-](/img/structure/B15164380.png)

